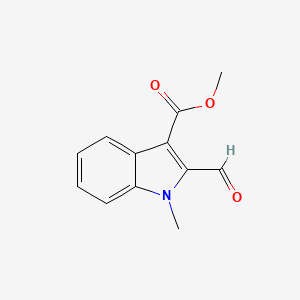
Methyl 2-formyl-1-methylindole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-1-methylindole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of Methyl 2-formyl-1-methylindole-3-carboxylate can be achieved through several methods. One efficient procedure involves the use of commercially available anilines, which are functionalized by different electron-withdrawing and -donating groups. This process utilizes a palladium-catalyzed intramolecular oxidative coupling reaction . Another method involves the microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via Pd-catalyzed heterocyclization .
Análisis De Reacciones Químicas
Methyl 2-formyl-1-methylindole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in toluene yields 2-(2-nitrophenyl)acrylate .
Aplicaciones Científicas De Investigación
Methyl 2-formyl-1-methylindole-3-carboxylate has numerous scientific research applications. In chemistry, it is used as a reactant for the synthesis of various compounds, including nitroolefins, β-nitroalcohols, quinolinones, and α-ketoamides . In biology and medicine, indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties make this compound a valuable compound for developing new therapeutic agents and exploring novel pharmacological activities.
Mecanismo De Acción
The mechanism of action of Methyl 2-formyl-1-methylindole-3-carboxylate involves its interaction with various molecular targets and pathways. . The specific molecular targets and pathways involved depend on the particular biological activity being studied. For example, some indole derivatives have been shown to induce autophagy, deplete glutathione, and enhance the antiproliferative impact of other agents .
Comparación Con Compuestos Similares
Methyl 2-formyl-1-methylindole-3-carboxylate can be compared with other similar compounds, such as 1-methylindole-3-carboxaldehyde and 2-methylindole-3-carboxaldehyde . These compounds share a similar indole core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological properties.
Propiedades
IUPAC Name |
methyl 2-formyl-1-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-9-6-4-3-5-8(9)11(10(13)7-14)12(15)16-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKIAOVEPPPSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













